molecular formula C15H19N3S B12544101 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- CAS No. 154496-66-9

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)-

Cat. No.: B12544101
CAS No.: 154496-66-9
M. Wt: 273.4 g/mol
InChI Key: GGWSRDHQTHLTSI-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Substitution Reactions:

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from sulfoxides or sulfones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- can be compared with similar compounds such as:

    2-Isopropyl-6-methylpyrimidin-4-amine: This compound has a similar pyrimidine ring structure but lacks the benzyl and isopropylthio groups.

    4-Amino-2-isopropyl-6-methylpyrimidine: Similar to the previous compound but with different substituents on the pyrimidine ring.

The uniqueness of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and other applications.

Properties

CAS No.

154496-66-9

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

N-benzyl-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H19N3S/c1-11(2)19-15-17-12(3)9-14(18-15)16-10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,17,18)

InChI Key

GGWSRDHQTHLTSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C)NCC2=CC=CC=C2

Origin of Product

United States

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